molecular formula C11H20FNO4 B13268685 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid

Cat. No.: B13268685
M. Wt: 249.28 g/mol
InChI Key: LSXIFNCSRDKDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains a fluorine atom, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced through fluorination reactions, which can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties and steric effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid is unique due to the presence of the fluorine atom, which can impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of fluorinated pharmaceuticals .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide (THIQ-4-CA) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxamide

THIQ-4-CA is synthesized through various methods, primarily involving the reaction of homophthalic anhydride with amines. This reaction facilitates the formation of the tetrahydroisoquinoline core while allowing for the introduction of functional groups that can enhance biological activity. Recent studies have focused on synthesizing novel derivatives to explore their biological properties further .

Antiviral Properties

Recent research has highlighted the antiviral potential of THIQ-4-CA against human coronaviruses. In vitro studies demonstrated that certain derivatives of THIQ-4-CA exhibited significant antiviral activity against strains such as HCoV-229E and HCoV-OC43. These findings suggest that modifications to the THIQ structure can enhance its efficacy against viral infections .

Antimalarial Activity

THIQ-4-CA has shown promising results in combating malaria. Studies have indicated that this compound exhibits antiparasitic activity against Plasmodium falciparum, particularly against drug-resistant strains. The mechanism of action appears to involve interference with the parasite's metabolic pathways, leading to reduced viability and replication .

Antitumor Activity

The compound also demonstrates potential antitumor effects. Research indicates that THIQ-4-CA can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. This property makes it a candidate for further development in cancer therapeutics .

Case Studies and Comparative Analysis

A comparative analysis was conducted to evaluate the biological activity of THIQ derivatives against established antiviral and antitumor agents. The results indicated that some THIQ derivatives possess comparable or superior efficacy compared to traditional drugs. For instance, a study comparing THIQ derivatives with chloroquine revealed similar mechanisms of action against SARS-CoV-2, suggesting a potential role in COVID-19 treatment strategies .

Data Table: Biological Activities of THIQ Derivatives

Compound NameActivity TypeEfficacy LevelReference
1,2,3,4-Tetrahydroisoquinoline-4-carboxamideAntiviralModerate
THIQ Derivative AAntimalarialHigh
THIQ Derivative BAntitumorModerate to High
THIQ Derivative CAntiviralComparable to Chloroquine

Properties

Molecular Formula

C11H20FNO4

Molecular Weight

249.28 g/mol

IUPAC Name

6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H20FNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

LSXIFNCSRDKDFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCF)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.